2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline
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Overview
Description
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the furan moiety through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The furan moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzoxazole
- 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzothiazole
Uniqueness
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is unique due to its combination of a quinoxaline core with a piperidine ring and a furan moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGTWOGXOCQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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